2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile
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Overview
Description
2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile is an organic compound with a complex structure that includes a chlorobenzoyl group, two methylsulfanyl groups, and a prop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile typically involves the reaction of 2-chlorobenzoyl chloride with a suitable precursor that contains the bis(methylsulfanyl)prop-2-enenitrile structure. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in this synthesis include bases such as triethylamine or pyridine, which facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers study the compound’s potential biological activities, including its effects on enzymes, receptors, and cellular processes.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It can be used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorobenzoyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile
- 2-(2-Chlorobenzoyl)-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enenitrile
Uniqueness
2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile is unique due to its bis(methylsulfanyl) groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel applications in various fields.
Properties
IUPAC Name |
2-(2-chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS2/c1-16-12(17-2)9(7-14)11(15)8-5-3-4-6-10(8)13/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYDKKSGAOHYPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C(=O)C1=CC=CC=C1Cl)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384804 |
Source
|
Record name | 2-(2-chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-51-6 |
Source
|
Record name | 2-(2-chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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